molecular formula C12H7N3O2 B1664666 5-Nitro-1,10-phenanthroline CAS No. 4199-88-6

5-Nitro-1,10-phenanthroline

Cat. No.: B1664666
CAS No.: 4199-88-6
M. Wt: 225.20 g/mol
InChI Key: PDDBTWXLNJNICS-UHFFFAOYSA-N
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Description

Nitroferroin is a member of phenanthrolines.

Mechanism of Action

Target of Action

5-Nitro-1,10-phenanthroline (5NP) has been identified as a lead compound with antituberculous activity . It primarily targets Mycobacterium tuberculosis , a bacterium responsible for tuberculosis . The compound also acts as a mediator of glucose oxidase (GOX) .

Mode of Action

5NP is activated in an F420-dependent manner , resulting in the formation of 1,10-phenanthroline and 1,10-phenanthrolin-5-amine as major metabolites in bacteria . The compound’s interaction with its targets leads to significant changes, including the induction of autophagy in macrophages .

Biochemical Pathways

The activation of 5NP affects the biochemical pathways related to the F420 cofactor . This cofactor is involved in various redox reactions in bacteria. The activation of 5NP also leads to the induction of autophagy in macrophages , a process that helps in the degradation and recycling of cellular components .

Pharmacokinetics

The compound’s activation in an f420-dependent manner suggests that it may be metabolized in bacteria to form 1,10-phenanthroline and 1,10-phenanthrolin-5-amine .

Result of Action

The action of 5NP results in the death of Mycobacterium tuberculosis . The compound also kills naturally resistant intracellular bacteria by inducing autophagy in macrophages . This dual mechanism of action makes 5NP a promising candidate for the treatment of tuberculosis.

Action Environment

The efficacy and stability of 5NP can be influenced by various environmental factors. For instance, the presence of the F420 cofactor is crucial for the activation of 5NP . Additionally, the compound’s ability to induce autophagy in macrophages suggests that the immune status of the host can also influence the compound’s action .

Biochemical Analysis

Biochemical Properties

5-Nitro-1,10-phenanthroline plays a crucial role in biochemical reactions, particularly in the formation of metal complexes. It interacts with a variety of enzymes, proteins, and other biomolecules. One notable interaction is with iron ions, where this compound forms a complex that is widely used in redox titrations . This interaction is essential for studying the redox properties of various biological systems. Additionally, this compound has been shown to interact with platinum chelates, exhibiting cytotoxic effects against certain cancer cell lines .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been observed to induce autophagy in macrophages, which is a critical cellular process for degrading and recycling cellular components . This compound also influences cell signaling pathways and gene expression, particularly in the context of its antimicrobial activity against Mycobacterium tuberculosis . The ability of this compound to modulate these cellular processes makes it a valuable compound for studying cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its activation in an F420-dependent manner, leading to the formation of 1,10-phenanthroline and 1,10-phenanthrolin-5-amine as major metabolites in bacteria . This activation process is crucial for its antimicrobial activity. Additionally, this compound exerts its effects by inducing autophagy in macrophages, which helps in killing intracellular pathogens . The compound’s ability to form complexes with metal ions also plays a role in its mechanism of action, particularly in inhibiting metallopeptidases by chelating the metal ions required for their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its long-term effects on cellular function can vary . For instance, prolonged exposure to this compound can lead to sustained autophagy in macrophages, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit antimicrobial activity without significant toxicity . At higher doses, this compound can induce toxic effects, including cytotoxicity and potential damage to healthy cells . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound in animal studies.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to its activation and degradation. The compound is activated in an F420-dependent manner, resulting in the formation of metabolites such as 1,10-phenanthroline and 1,10-phenanthrolin-5-amine . These metabolites play a role in the compound’s antimicrobial activity and its interaction with cellular components. Additionally, this compound can affect metabolic flux and metabolite levels within cells, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are essential for its biological activity and effectiveness in various applications.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with cellular components and its ability to exert its effects on cellular processes. For example, the induction of autophagy by this compound involves its localization to autophagosomes within macrophages .

Biological Activity

5-Nitro-1,10-phenanthroline (5NP) is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities, particularly against various pathogens. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

5NP exhibits a dual mechanism of action against Mycobacterium tuberculosis (Mtb). It is activated in an F420-dependent manner, leading to the formation of metabolites that are crucial for its antimicrobial activity. The compound not only inhibits mycolic acid biosynthesis but also induces autophagy in macrophages, enhancing the host's ability to combat intracellular pathogens .

Key Findings:

  • Antimicrobial Activity : 5NP demonstrates potent activity against drug-resistant strains of Mtb, with a minimum inhibitory concentration (MIC) of 0.78 μM for both Mtb H37Rv and M. bovis BCG .
  • Induction of Autophagy : The compound triggers autophagy in THP-1 macrophages, which is essential for its efficacy against intracellular bacteria .

Biological Activity Overview

The biological activity of 5NP can be summarized as follows:

Activity Description
AntimicrobialEffective against M. tuberculosis and other pathogens.
Induction of AutophagyEnhances the host's immune response by inducing autophagy in macrophages.
Resistance MechanismMutations in the fbiB gene confer resistance to 5NP, indicating its specific target pathways.

Case Studies and Research Findings

Several studies have documented the biological activities and mechanisms associated with 5NP:

  • Study on Antimicrobial Action :
    • A study evaluated the effects of 5NP on biofilm formation and metabolic activity in bacterial cultures. The results indicated significant reductions in metabolic activity post-treatment with 5NP .
    • The study highlighted that 5NP could serve as a potential lead compound for developing new antimicrobial therapies.
  • Resistance Mechanism Investigation :
    • Research identified mutations in the fbiB gene as a mechanism for resistance to 5NP in M. bovis BCG strains. This finding underscores the importance of understanding genetic factors that influence drug efficacy .
  • In Vitro and In Vivo Studies :
    • In vitro assays demonstrated that 5NP effectively kills intracellular bacteria at concentrations as low as 0.78 μM. Further, analogs such as 3-methyl-6-nitro-1,10-phenanthroline showed improved efficacy both in vitro and in vivo .

Scientific Research Applications

5-Nitro-1,10-phenanthroline (5-NP) is a derivative of phenanthroline, a well-known chelating agent that has garnered significant attention in various scientific fields due to its unique chemical properties. This article delves into the diverse applications of this compound, focusing on its roles in coordination chemistry, biomedicine, and material science.

Chemical Properties and Structure

This compound has the molecular formula C12H7N3O2C_{12}H_7N_3O_2 and a molecular weight of approximately 225.21 g/mol. Its structure features a nitro group at the 5-position of the phenanthroline ring, which enhances its electron-accepting capabilities, making it suitable for various applications in coordination chemistry and catalysis.

Coordination Chemistry

5-NP is primarily utilized as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable for various applications:

  • Redox Titrations : 5-NP complexes with iron are extensively used in redox titrations due to their distinct electrochemical properties, allowing for precise measurements of redox potentials .
  • Catalysis : Transition metal complexes formed with 5-NP exhibit catalytic activity in several organic reactions, including cycloaddition and cross-coupling reactions .

Biomedicine

The biomedical applications of 5-NP are particularly notable:

  • Antitumor Activity : Studies have shown that metal complexes of 5-NP possess significant cytotoxic effects against various cancer cell lines. For instance, platinum chelates of 5-NP have been tested for their cytotoxicity against L1210 murine leukemia cells, demonstrating promising results .
  • Antibacterial Properties : Complexes formed between 5-NP and rare earth metals have exhibited antibacterial properties, suggesting potential uses in developing new antimicrobial agents .

Material Science

In material science, 5-NP is recognized for its role in developing advanced materials:

  • Optical Materials : The photophysical properties of 5-NP complexes make them suitable for applications in optical materials such as photoluminescent probes and solar energy conversion systems .
  • Polymeric Materials : As a ligand, 5-NP contributes to the synthesis of functional polymeric materials that can be used in various high-tech applications .

Case Study 1: Anticancer Activity

A study published in Bioconjugate Chemistry examined the synthesis of ruthenium(II) complexes with phenanthroline derivatives including 5-NP. These complexes showed enhanced luminescence upon binding to avidin and demonstrated significant anticancer activity against L1210 cells .

Case Study 2: Redox Chemistry

Research involving the use of iron complexes with 5-NP highlighted their effectiveness in redox titrations. These studies confirmed that the electrochemical behavior of these complexes can be finely tuned by altering the metal center or the ligands used .

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 5-Nitro-1,10-phenanthroline relevant to its handling in laboratory settings?

  • Answer : this compound is a yellow-to-orange crystalline powder (melting range: 198–204°C) with a molecular formula of C₁₂H₇N₃O₂·xH₂O (molecular weight: 225.20 g/mol). It is insoluble in water but soluble in ethanol (50 mg/mL). Purity is typically ≥97% for research-grade material . Contradictions in solubility data (e.g., USP standards report water solubility under acidic conditions) may arise from hydration states or experimental conditions . Handle with protective equipment due to potential irritancy .

Q. What established methods are used for synthesizing this compound and its derivatives?

  • Answer : The compound is synthesized via direct nitration of 1,10-phenanthroline using HNO₃/H₂SO₄, yielding this compound. Derivatives like 5-amino-1,10-phenanthroline are obtained via reduction of the nitro group . For dialdehyde derivatives (e.g., this compound-2,9-dicarboxaldehyde), oxidation of methyl-substituted precursors with SeO₂ is employed, followed by purification via combi-flash chromatography (ethyl acetate/dichloromethane) .

Q. How is this compound characterized to confirm structural integrity and purity?

  • Answer : Use spectroscopic methods:

  • IR spectroscopy to identify nitro (NO₂) and aromatic C-H stretches.
  • ¹H-NMR to confirm substitution patterns (e.g., absence of methyl protons in dialdehydes).
  • UV-Vis spectroscopy to validate redox behavior (e.g., absorption maxima at 510 nm in ferroin complexes) .
    Purity is assessed via melting point analysis and USP pharmacopeial methods, including absorptivity tests (≥95% compliance) .

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal catalysts for polymerization reactions?

  • Answer : The nitro group enhances electron-withdrawing effects, stabilizing palladium complexes like [(5-nitrophen)Pd(CF₃CO₂)₂]. These complexes catalyze CO/styrene copolymerization to form polyketones. Characterization via XPS confirms Pd(II) coordination, while IR and ¹H-NMR reveal ligand-metal binding modes. Catalytic activity is measured by polymer yield and molecular weight distribution .

Q. What mechanistic insights explain the antibacterial activity of this compound against Mycobacterium tuberculosis?

  • Answer : The compound inhibits fatty acid synthase I (FAS-I), a critical enzyme in mycolic acid biosynthesis. Additionally, it induces autophagy in macrophages, enhancing pathogen clearance. Mechanistic studies involve in vitro enzyme inhibition assays and fluorescence-based autophagy markers (e.g., LC3-II quantification) .

Q. How can researchers optimize the synthesis of Schiff base derivatives from this compound dialdehydes?

  • Answer : Condensation of dialdehydes with sulfur-containing amines (e.g., thiosemicarbazide) is accelerated using concentrated H₂SO₄ as a catalyst, increasing yields by 20–30%. Reaction progress is monitored via TLC, and products are purified via recrystallization (ethanol/water). Structural validation employs ¹³C-NMR and mass spectrometry .

Q. How should researchers address contradictions in reported solubility data for this compound?

  • Answer : Discrepancies (e.g., water solubility in USP standards vs. insolubility in vendor data) likely stem from hydration states (xH₂O in the molecular formula) or acidic conditions (e.g., diluted H₂SO₄ in USP testing). Validate solubility empirically under controlled pH and solvent systems .

Q. What role does this compound play in redox indicator systems?

  • Answer : In the presence of Fe²⁺, it forms a deep red ferroin complex (λₘₐₓ = 510 nm). Oxidation with Ce⁴⁺ discharges the color, enabling endpoint detection in titrations. Prepare the indicator by dissolving 25 mg in H₂SO₄ with FeSO₄, and validate via spectrophotometry .

Q. Methodological Considerations

  • Contradiction Analysis : Cross-validate solubility and purity data using USP pharmacopeial methods (e.g., melting range, absorptivity) and independent spectroscopic techniques .
  • Experimental Design : For catalytic studies, optimize ligand/metal ratios (e.g., 1:1 Pd/5-nitrophen) and reaction temperatures (typically 60–80°C for polyketone synthesis) .
  • Safety Protocols : Use fume hoods for nitration reactions (HNO₃/H₂SO₄) and dispose of waste via certified hazardous waste services .

Properties

IUPAC Name

5-nitro-1,10-phenanthroline
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InChI

InChI=1S/C12H7N3O2/c16-15(17)10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12/h1-7H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PDDBTWXLNJNICS-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-]
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H7N3O2
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DSSTOX Substance ID

DTXSID7063346
Record name 1,10-Phenanthroline, 5-nitro-
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Molecular Weight

225.20 g/mol
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Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 5-Nitro-1,10-phenanthroline
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CAS No.

4199-88-6
Record name 5-Nitro-1,10-phenanthroline
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Synthesis routes and methods

Procedure details

Referring to Scheme 5, 237 ml sulfuric acid (concentrate) was first added to a 1 L three-necked flask. 35 g 1,10-phenanthroline was then added into the flask, and the temperature of mixture was kept lower than 100° C. Next, 2436 ml (67%) HNO3 was added drop by drop, and the temperature of mixture was kept lower than 110° C. The mixture was subsequently heated to 100° C. and stirred overnight. After completion of reaction, the reaction mixture was cooled to room temperature and placed into 2 L water, and then NaOH(aq) was added to adjust pH value to a range from 6 to 7, so as to give solids. The solids were washed by water, and dried to obtain solids 5-nitro-1,10-phenanthroline 30 g (0.13 mol, yield 68%).
Quantity
237 mL
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
2436 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

5-Nitro-1,10-phenanthroline
5-Nitro-1,10-phenanthroline
5-Nitro-1,10-phenanthroline
5-Nitro-1,10-phenanthroline
5-Nitro-1,10-phenanthroline
5-Nitro-1,10-phenanthroline

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